molecular formula C22H23N5O4 B2915596 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 78960-51-7

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2915596
CAS RN: 78960-51-7
M. Wt: 421.457
InChI Key: KHBAGMCWSLHBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Purine Derivatives

Biological Activity Profiling

Compounds with complex purine structures, such as the one mentioned, are often explored for their biological activities. Research might focus on understanding how these compounds interact with various biological pathways, including their potential role as enzyme inhibitors or activators. For example, aminophylline, a known bronchodilator used in treating diseases like COPD and asthma, functions by increasing cyclic adenosine monophosphate (cAMP) through phosphodiesterase (PDE) inhibition, showcasing how purine derivatives impact physiological processes (S. Meena, 2019).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of chemical compounds is crucial in drug development and toxicology. Studies on compounds like 7-hydroxycitronellal, a synthetic fragrance, reveal insights into human metabolites and their urinary excretion kinetics. Such research provides foundational knowledge for assessing exposure risks and safety profiles of chemicals, which could be applied to the compound (M. Stoeckelhuber et al., 2017).

Antiallergic Potential

Research into the antiallergic effects of certain compounds, like tazifylline, offers insight into how purine derivatives might be leveraged to mitigate allergic reactions. By evaluating their impact on skin reactivity and allergic responses, scientists can identify potential therapeutic uses for these compounds in treating allergies (J. Ring et al., 1988).

Environmental and Dietary Exposures

Investigating the presence and impact of chemical compounds in the environment and food can highlight their potential health effects. For example, studies on phthalates and bisphenol A (BPA) in foods and their estimated dietary exposure in adults help understand the environmental sources of exposure and associated risks, which is relevant for assessing the safety of other chemical compounds (A. Sakhi et al., 2014).

properties

IUPAC Name

8-anilino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-25-19-18(20(29)26(2)22(25)30)27(21(24-19)23-15-9-5-3-6-10-15)13-16(28)14-31-17-11-7-4-8-12-17/h3-12,16,28H,13-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAGMCWSLHBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.